molecular formula C11H9ClF2N2O2S B5347353 4-chloro-1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

4-chloro-1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B5347353
M. Wt: 306.72 g/mol
InChI Key: FJYQXCHMUORQRM-UHFFFAOYSA-N
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Description

4-Chloro-1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with chlorine, methyl groups, and a difluorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable diketone or β-diketone derivative under acidic conditions to form the pyrazole ring. Subsequent chlorination and sulfonylation steps introduce the chlorine and difluorophenylsulfonyl groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyrazole ring can be oxidized to form pyrazole-5-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Pyrazole-5-carboxylic acid derivatives.

  • Reduction: Sulfides.

  • Substitution: Alkyl or aryl-substituted pyrazoles.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can serve as a probe in biological studies to understand enzyme mechanisms or as a building block for bioactive molecules. Medicine: Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-chloro-1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism would vary based on the context of its application.

Comparison with Similar Compounds

  • 3,5-Dimethyl-1H-pyrazole

  • 4-Chloro-1-phenylsulfonyl-3,5-dimethyl-1H-pyrazole

  • 4-Chloro-1-(4-fluorophenyl)sulfonyl-3,5-dimethyl-1H-pyrazole

Uniqueness: 4-Chloro-1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is unique due to the presence of the difluorophenylsulfonyl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

4-chloro-1-(3,4-difluorophenyl)sulfonyl-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF2N2O2S/c1-6-11(12)7(2)16(15-6)19(17,18)8-3-4-9(13)10(14)5-8/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYQXCHMUORQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC(=C(C=C2)F)F)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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